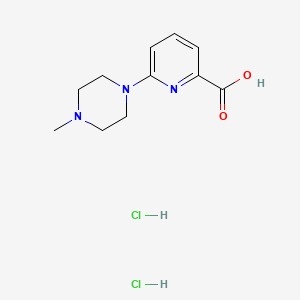
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2 and a molecular weight of 294.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 6-chloronicotinic acid with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
- 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
- 6-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique position of the carboxylic acid group in this compound contributes to its distinct properties and applications .
Biological Activity
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CAS No. 1423035-04-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H17Cl2N3O2
- Molecular Weight: 294.18 g/mol
- IUPAC Name: 6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid; hydrochloride
- SMILES Notation: CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl
The primary mechanism of action for this compound involves its inhibition of protein kinases, particularly casein kinase 2 (CK2). This compound binds to the ATP-binding site of CK2, thus preventing substrate phosphorylation, which is crucial for various cellular processes including cell proliferation and survival.
Enzymatic Inhibition
Research indicates that this compound exhibits potent inhibitory activity against CK2, with implications for cancer therapy. The inhibition of CK2 has been linked to reduced cell growth in various cancer cell lines, suggesting potential applications in oncology.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of several cancer cell lines. For instance, it has shown an IC50 value indicating effective inhibition in specific cancer models, although precise values vary across studies.
Case Studies and Experimental Data
A study focused on the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the piperazine moiety could enhance biological activity. The presence of specific substituents on the pyridine ring can also influence the potency against cancer cells .
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | CK2 | <100 | |
| Similar Compound A | FGFR1 | <50 | |
| Similar Compound B | Aurora Kinase | <200 |
Applications in Drug Discovery
The compound serves as a versatile scaffold in drug discovery, particularly for developing new inhibitors targeting various kinases involved in cancer progression. Its ability to modulate enzyme activity makes it a candidate for further development in therapeutic applications.
Properties
CAS No. |
1423035-04-4 |
|---|---|
Molecular Formula |
C11H16ClN3O2 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;/h2-4H,5-8H2,1H3,(H,15,16);1H |
InChI Key |
SZNVEZUMIATHJG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















